

# Application Notes and Protocols for Thorium-228 in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thorium-228*

Cat. No.: *B1202919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Thorium-228** (Th-228), a potent alpha-emitting radionuclide, is a critical starting material for the production of next-generation cancer therapeutics. Its decay product, Lead-212 (Pb-212), is the active component in several targeted alpha therapies (TAT) currently under investigation in numerous clinical trials. This document provides detailed application notes and protocols relevant to the supply, handling, and use of **Thorium-228** for the development of these life-saving treatments.

## Thorium-228 Supply and Production

A reliable supply of high-purity **Thorium-228** is paramount for the advancement of clinical trials involving Lead-212. The primary global supplier of Th-228 is the U.S. Department of Energy's Isotope Program, with production centered at Oak Ridge National Laboratory (ORNL).<sup>[1][2][3]</sup> Emerging commercial entities, such as Orano Med and Thor Medical, are also establishing production capabilities to meet the growing demand.<sup>[4][5]</sup>

The principal production method at ORNL involves the neutron irradiation of Radium-226 (Ra-226) in the High Flux Isotope Reactor.<sup>[1]</sup> This process generates both Actinium-227 (Ac-227) and **Thorium-228**.<sup>[1]</sup> The purification of Th-228 from the irradiated target material is a critical step to ensure its suitability for medical applications.

## Production and Supplier Overview

| Supplier/Facility                    | Production Method                                    | Key Features                                                                                                   |
|--------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Oak Ridge National Laboratory (ORNL) | Neutron irradiation of Radium-226                    | Primary global supplier, by-product of Ac-227 production.<br><a href="#">[1]</a> <a href="#">[3]</a>           |
| Orano Med                            | Chemical extraction from legacy Thorium-232          | Developing industrial-scale production to supply internal and external clinical trials.<br><a href="#">[5]</a> |
| Thor Medical                         | Proprietary process from naturally occurring Thorium | Aims to provide a reliable and environmentally friendly supply of alpha-emitters.<br><a href="#">[4]</a>       |

## Experimental Protocols

### Protocol 1: Separation of Thorium-228 from Irradiated Radium-226

While detailed proprietary protocols are not publicly available, the separation of **Thorium-228** from Radium-226 and other fission products at facilities like ORNL is primarily achieved through ion exchange chromatography. This process leverages the different affinities of the elements for a stationary phase resin.

**Principle:** Ion exchange chromatography separates ions and polar molecules based on their affinity to the ion exchanger. In the case of Th-228 purification, a cation exchange resin is typically used. The irradiated target material is dissolved in an acidic solution, and the resulting mixture is loaded onto the column. The various elements present will bind to the resin with different strengths. By washing the column with solutions of varying acidity (eluents), the elements can be selectively eluted, resulting in the isolation of a purified **Thorium-228** fraction.

#### Generalized Procedure:

- **Target Dissolution:** The irradiated Radium-226 target is dissolved in a strong acid, such as hydrochloric acid (HCl) with a small amount of hydrofluoric acid (HF) to ensure complete dissolution.  
[\[6\]](#)

- Column Preparation: A cation exchange column (e.g., AG MP-50) is prepared by washing it with deionized water and then equilibrating it with an acidic solution similar to the one used for target dissolution.
- Loading: The dissolved target solution is loaded onto the prepared column. Thorium, Radium, and other cations will bind to the resin.
- Elution:
  - A series of washes with increasing concentrations of acid are performed to selectively elute the different elements. Radium isotopes are typically eluted before Thorium.
  - A specific concentration of acid is then used to elute the purified **Thorium-228** from the column.
- Quality Control: The eluted **Thorium-228** fraction is analyzed for radionuclidian and chemical purity using techniques such as gamma spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS).

## Protocol 2: Quality Control of Thorium-228

Ensuring the purity and activity of the **Thorium-228** is crucial for its use in clinical trials. The following are key quality control parameters:

| Parameter             | Method                                        | Specification                                                  |
|-----------------------|-----------------------------------------------|----------------------------------------------------------------|
| Radionuclidian Purity | Gamma Spectroscopy                            | >99% (as specified by the National Isotope Development Center) |
| Specific Activity     | Varies by production batch                    | Typically reported in Curies per gram (Ci/g)                   |
| Chemical Purity       | ICP-MS                                        | Assessed to ensure the absence of metallic impurities          |
| Radiochemical Purity  | High-Performance Liquid Chromatography (HPLC) | >95%                                                           |

# Thorium-228 Decay and Application in Targeted Alpha Therapy

**Thorium-228** itself is not the therapeutic agent. Instead, it serves as a "workhorse" for the production of its daughter radionuclide, Lead-212. The decay of **Thorium-228** initiates a cascade that produces a series of short-lived alpha and beta-emitting isotopes, culminating in stable Lead-208.

## Thorium-228 Decay Chain





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thorium-228 supply ripe for research into medical applications [ornl.gov]
- 2. Thorium-228 in Routine Production | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Thorium-228 supply ripe for research into medical applications | NIDC: National Isotope Development Center [isotopes.gov]
- 4. RadioMedix and Thor Medical enter supply agreement for thorium-228 [thormedical.com]
- 5. Industrial platform | Orano Med [oranomed.com]
- 6. Simultaneous Separation of Actinium and Radium Isotopes from a Proton Irradiated Thorium Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Thorium-228 in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202919#thorium-228-supply-for-clinical-trials>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)